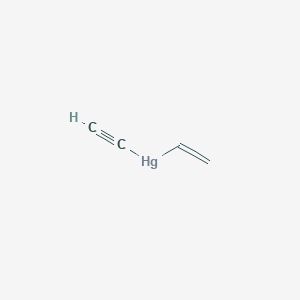
Ethenyl(ethynyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(ethynyl)mercury is an organomercury compound characterized by the presence of both ethenyl (vinyl) and ethynyl (acetylene) groups attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of organomercury compounds typically involves the reaction of mercury salts with organic halides. For ethenyl(ethynyl)mercury, the synthesis can be achieved through the reaction of mercury(II) acetate with ethenyl and ethynyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the handling of mercury compounds requires stringent safety measures due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized organic products.
Reduction: Reduction reactions can convert this compound to simpler organomercury compounds or elemental mercury.
Substitution: The ethenyl and ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides and carboxylic acids, while substitution reactions can produce a wide range of organomercury derivatives.
Scientific Research Applications
Ethenyl(ethynyl)mercury has several scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand the effects of organomercury compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of antimicrobial agents.
Mechanism of Action
The mechanism of action of ethenyl(ethynyl)mercury involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenyl(ethynyl)mercury include other organomercury compounds such as methylmercury, ethylmercury, and phenylmercury. These compounds share the presence of mercury bonded to organic groups but differ in their specific chemical structures and properties .
Uniqueness
This compound is unique due to the presence of both ethenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to other organomercury compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological molecules.
Properties
CAS No. |
82490-27-5 |
|---|---|
Molecular Formula |
C4H4Hg |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
ethenyl(ethynyl)mercury |
InChI |
InChI=1S/C2H3.C2H.Hg/c2*1-2;/h1H,2H2;1H; |
InChI Key |
LFRSSDAQIXPMIV-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Hg]C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















